Methyl 4-(butylcarbamoyl)benzoate

Lipophilicity Drug Design Physicochemical Properties

For CNS drug discovery programs where membrane permeability is paramount, sourcing the right intermediate is critical. Methyl 4-(butylcarbamoyl)benzoate (CAS 100610-03-5) offers distinct advantages over ethyl or propyl analogs: • Higher LogP (2.39): Predicts superior passive membrane permeability and target engagement in cell-based assays. • Defined Flexibility: With 6 rotatable bonds, it provides a valuable comparator to more rigid (4-bond) tert-butyl analogs for SAR studies. • Stringent Stability: Requires storage at -20°C, ensuring lot-to-lot integrity for reproducible synthesis and bioassay results.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 100610-03-5
Cat. No. B169463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(butylcarbamoyl)benzoate
CAS100610-03-5
SynonymsMethyl 4-(butylcarbaMoyl)benzoate
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)
InChIKeyRTOAFYYWYCMMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(butylcarbamoyl)benzoate: Physicochemical and Functional Baseline


Methyl 4-(butylcarbamoyl)benzoate (CAS 100610-03-5) is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It features a benzoate core with a methyl ester and a butylcarbamoyl substituent at the para position. The compound is characterized by a topological polar surface area (PSA) of 55.4 Ų and a calculated partition coefficient (LogP) of approximately 2.39, indicating moderate lipophilicity [1]. It is commonly used as a building block or intermediate in organic synthesis and pharmaceutical research .

Why Analog Substitution Is Not Straightforward


In-class compounds, such as other alkylcarbamoyl benzoates, cannot be simply interchanged due to significant differences in physicochemical properties that directly impact their behavior in biological systems and synthetic applications [1]. The length and branching of the alkyl chain on the carbamoyl group critically influence lipophilicity (LogP), molecular flexibility (rotatable bonds), and steric hindrance. These variations alter solubility, membrane permeability, and target-binding affinity [2]. The quantitative evidence below demonstrates these differences, which are crucial for scientific selection and procurement.

Quantitative Differentiation Against Key Analogs


Lipophilicity Comparison with Shorter-Chain Analogs

Methyl 4-(butylcarbamoyl)benzoate exhibits a LogP value of 2.394, which is significantly higher than its ethyl and propyl analogs, indicating greater lipophilicity and potentially enhanced membrane permeability [1].

Lipophilicity Drug Design Physicochemical Properties

Rotatable Bond and Conformational Flexibility Comparison

The target compound possesses 6 rotatable bonds, offering greater conformational flexibility compared to the tert-butyl analog, which is more sterically constrained with only 4 rotatable bonds [1].

Molecular Flexibility Conformational Analysis Structure-Activity Relationship

Storage and Stability Requirements

The recommended storage condition for Methyl 4-(butylcarbamoyl)benzoate is -20°C, which is a specific requirement for maintaining long-term stability and is more stringent than the ambient or cool storage conditions often listed for many general building blocks .

Stability Storage Logistics

Optimal Application Scenarios Based on Evidenced Differentiation


Lead Optimization Requiring Enhanced Lipophilicity

For drug discovery programs targeting intracellular or CNS-related pathways, Methyl 4-(butylcarbamoyl)benzoate is the preferred choice over its ethyl or propyl analogs due to its higher LogP (2.394), which is predictive of better membrane permeability [1]. This property can improve bioavailability and target engagement in cell-based assays.

Conformational Flexibility in SAR Investigations

When exploring the impact of molecular flexibility on target binding, this compound (6 rotatable bonds) serves as a valuable comparator to the more rigid tert-butyl analog (4 rotatable bonds). The increased flexibility may allow for better adaptation to a protein's binding pocket or influence the entropic cost of binding [1].

Temperature-Controlled Synthetic Chemistry Projects

Researchers requiring a building block with a well-defined and stringent stability profile will find the -20°C storage requirement of Methyl 4-(butylcarbamoyl)benzoate to be a key differentiator [1]. This specification ensures that procurement and storage protocols are aligned with the compound's integrity needs, which is essential for reproducible synthesis and assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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